![molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
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Overview
Description
MRS 5980 is a compound known for its role as an agonist of the A3 adenosine receptor. It has a high affinity for this receptor, with a Ki value of 0.7 nM . This compound is notable for its oral activity and has been studied for its potential therapeutic applications, particularly in the context of pain management and inflammatory diseases .
Preparation Methods
The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic framework, which is a key feature of MRS 5980.
Functional group modifications: Introduction of the arylethynyl group and other substituents to enhance receptor affinity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
MRS 5980 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This involves replacing one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.
Scientific Research Applications
Adenosine Receptor Modulation
MRS5980 is primarily studied for its role as a selective agonist of the A3 adenosine receptor. Research indicates that it has over 10,000-fold greater affinity for hA3AR compared to other adenosine receptors, making it a valuable tool for studying the receptor's physiological and pathological roles .
Case Studies
- Neuropathic Pain Management : In vivo studies have demonstrated that MRS5980 can effectively reduce neuropathic pain through its action on adenosine receptors, providing insights into potential therapies for chronic pain conditions .
- Dopamine Transporter Interaction : MRS5980 has also shown to inhibit dopamine uptake, suggesting its potential utility in treating disorders related to dopamine dysregulation, such as Parkinson's disease .
Scaffold Repurposing
The compound's bicyclic structure allows for systematic substitution and modification, which can lead to the development of new derivatives with enhanced pharmacological properties. This approach has been utilized in creating various nucleoside analogs that target different receptors beyond the adenosine receptors .
Anticancer Potential
Emerging research suggests that compounds similar to MRS5980 may exhibit anticancer properties by modulating tumor microenvironments through adenosine signaling pathways. The ability to selectively target A3 receptors could lead to reduced tumor growth and improved patient outcomes in certain cancers .
Affinity Data for MRS5980
Receptor Type | Affinity (K_i) | Effect on Binding |
---|---|---|
hA3AR | 0.70 nM | Agonist |
hA1AR | >10 µM | No significant effect |
hA2AAR | >10 µM | No significant effect |
hA2BAR | >10 µM | No significant effect |
Pharmacological Effects
Effect Type | Observed Outcome |
---|---|
Pain Reduction | Significant reduction in neuropathic pain |
Dopamine Uptake Inhibition | IC50 = 253 nM |
Antitumor Activity | Potential modulation of tumor growth |
Mechanism of Action
MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .
Comparison with Similar Compounds
MRS 5980 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:
MRS 5698: Another A3 adenosine receptor agonist with slightly different functional groups.
MRS 1220: An antagonist of the A3 adenosine receptor, used to study the receptor’s role by blocking its activity.
Cl-IB-MECA: A well-known A3 adenosine receptor agonist with therapeutic potential in various diseases.
MRS 5980 stands out due to its high affinity, oral activity, and potential therapeutic applications, making it a valuable compound for research and development .
Biological Activity
The compound (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including receptor interactions and pharmacological effects.
Chemical Structure and Properties
This compound can be characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative and a chlorothiophene moiety. The molecular formula is C27H29ClN5O4, and its molecular weight is approximately 500. The structural complexity suggests potential multi-target interactions in biological systems.
1. Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for various receptors:
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
A3 Adenosine Receptor | Low nanomolar range | Agonist activity observed |
Dopamine Transporter | Moderate | Enhances binding of [3H]methyl |
Other GPCRs | Variable | Potential multi-target effects |
The binding studies suggest that the compound acts primarily as an agonist at the A3 adenosine receptor, which is implicated in anti-inflammatory responses and neuroprotection .
2. Pharmacological Effects
In vitro studies have shown that the compound can modulate various biological pathways:
- Neuroprotective Effects : The compound has demonstrated protective effects in models of ischemia-reperfusion injury, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Activity : By activating the A3 receptor, it may reduce inflammation in various tissues .
3. Case Studies
A notable case study involved the administration of the compound in animal models to evaluate its efficacy in treating conditions related to neuroinflammation and oxidative stress. Results indicated a significant reduction in markers of inflammation and improved behavioral outcomes in treated subjects compared to controls.
The proposed mechanism involves the activation of the A3 adenosine receptor pathway, leading to downstream effects such as:
- Inhibition of pro-inflammatory cytokines
- Enhancement of neuroprotective signaling pathways
- Modulation of neurotransmitter release
These actions collectively contribute to the compound's therapeutic potential in conditions characterized by excessive inflammation or neuronal damage.
Properties
Molecular Formula |
C20H19ClN6O3S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1 |
InChI Key |
RVLAHZAHALVQKF-AQPYCOETSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC |
Canonical SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |
Origin of Product |
United States |
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